3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications
Synthesis and Evaluation
The synthesis of pyrimidine derivatives, including those with structural similarities to the specified compound, often targets the exploration of their antiviral and antibacterial properties. For instance, the synthesis and antiviral evaluation of 1,3-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been explored for their activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (A. S. El-Etrawy & A. Abdel-Rahman, 2010).
Chemical Properties and Reactions
Studies have also focused on the chemical reactions and properties of fused pyrimidine derivatives, such as thermal reactions leading to pyrimido[4,5-b]azepines and interactions with α-amino acid derivatives to afford azomethine ylides or pyrimido[4,5-b]azepine derivatives through intramolecular ene reactions (T. Inazumi, Etsuko Harada, T. Mizukoshi, Y. Kuroki, A. Kakehi, & M. Noguchi, 1994).
Application in Material Science
The development of novel compounds from pyrimidine derivatives extends to material science, where their unique properties can be harnessed for specific applications. For example, the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives have been studied for their potential use in pH-sensing applications, showcasing how the electronic effects of substituents can significantly alter the photophysical properties of such compounds (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, & Yun Lu, 2017).
Future Directions
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-4-27-16-13(2)11-20-17-15(16)18(25)23(19(26)21(17)3)12-14(24)22-9-7-5-6-8-10-22/h11H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGWXPXCYMZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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